molecular formula C17H13Cl2NO5 B6523249 methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 883510-98-3

methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate

Cat. No.: B6523249
CAS No.: 883510-98-3
M. Wt: 382.2 g/mol
InChI Key: YRKIIVXDNZBDPU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2NO5 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0170779 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis and Structural Characteristics

The compound can be synthesized through multicomponent reactions involving furo[3,2-c]pyran derivatives. The synthesis typically employs dimethyl acetylenedicarboxylate and triphenylphosphine as key reagents. The structure features a pyrano[3,2-c]pyran core that is known for various biological activities due to its unique heterocyclic framework.

1. Anticancer Activity

Several studies have investigated the cytotoxic effects of pyrano derivatives on human cancer cell lines. For instance, the cytotoxicity of similar compounds was evaluated using human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated promising cytotoxic activities with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations .

CompoundCell LineIC50 Value (µM)
Methyl Pyrano CompoundMCF-716.19 ± 1.35
Methyl Pyrano CompoundHCT-11617.16 ± 1.54

2. Cytogenetic Effects

In vitro studies have shown that the compound exhibits significant effects on cytogenetic parameters such as micronucleus formation and mitotic index in cultured human lymphocytes. High concentrations were found to induce genotoxicity, highlighting the importance of dose-response relationships in evaluating safety and efficacy .

3. Antimicrobial Activity

Preliminary screening of related pyrano compounds for antimicrobial properties revealed limited efficacy due to solubility issues; however, modifications in the chemical structure could enhance these properties .

The biological activity of this compound may involve several mechanisms:

  • Free Radical Scavenging: Compounds with similar structures have been reported to act as free radical scavengers, contributing to their anticancer and cytoprotective effects .
  • Inhibition of Cell Proliferation: The compound may inhibit key pathways involved in cell cycle progression, particularly in cancer cells, leading to apoptosis .

Case Studies

A notable study focused on a series of pyrano[3,2-c]pyran derivatives demonstrated their potential as anticancer agents through a detailed assessment of their cytotoxic profiles against various cancer cell lines. The study utilized statistical analyses to correlate structure-activity relationships with observed biological effects .

Properties

IUPAC Name

methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-7-6-10-12(17(22)24-7)13(11-8(18)4-3-5-9(11)19)14(15(20)25-10)16(21)23-2/h3-6,13H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKIIVXDNZBDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC=C3Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.